3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one
Description
3-(2-Oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features two distinct substituents:
- A phenyl group at position 6, enhancing lipophilicity and steric bulk.
This scaffold is structurally related to bioactive dihydropyrimidinones (DHPMs), which are known for applications in medicinal chemistry, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
3-phenacyl-6-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)12-20-13-19-16(11-18(20)22)14-7-3-1-4-8-14/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXQJKQEACJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one can be achieved through multicomponent reactions, which are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under tandem Knoevenagel–Michael conditions . This method is advantageous due to its operational simplicity and the avoidance of complex purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable synthesis can be applied. Multicomponent reactions, such as the one mentioned above, are particularly suitable for industrial applications due to their efficiency, reduced waste, and minimal use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydro derivatives, and various substituted dihydropyrimidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-oxo-2-phenylethyl)-6-phenyl-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The dihydropyrimidinone core is a common motif in pharmaceuticals. Below is a comparative analysis of substituents and their implications:
Key Observations:
Substituent Polarity: The 2-oxo-2-phenylethyl group in the target compound introduces a ketone moiety, enabling hydrogen-bond acceptor interactions, whereas the phenyl group enhances hydrophobic interactions. This contrasts with the trioribosylamino group in ’s compound, which improves water solubility but reduces membrane permeability . Methylthio-containing analogs (e.g., 3-(methylthio)propyl) may exhibit higher stability against oxidative degradation compared to oxygen-based substituents .
Biological Relevance: The dihydropyrimidinone core is associated with kinase inhibition in compounds like monastrol, but the phenyl and 2-oxoethyl substituents in the target compound may redirect selectivity toward other targets, such as G-protein-coupled receptors or cytochrome P450 enzymes.
Functional Group Reactivity
- 2-Oxo-2-phenylethyl vs. 1-Oxo-3-phenylpropyl: The positional isomerism between these groups () alters steric and electronic profiles.
- Phenyl vs. Nitrophenoxy Groups: Replacement of the phenyl group with a 4-nitrophenoxy moiety (as in ) would increase electron-withdrawing effects, altering redox properties and UV-Vis absorption spectra.
Hypothetical Physicochemical Properties
Based on substituent contributions:
Research Implications and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows the Biginelli reaction, a standard route for DHPMs. Modifications to incorporate 2-oxo-2-phenylethyl may require specialized acylating agents.
- Biological Screening: Priority should be given to testing against cancer cell lines (leveraging phenyl group interactions) and bacterial efflux pumps (exploiting dihydropyrimidinone’s known role in multidrug resistance).
- Data Limitations : Current evidence lacks experimental data (e.g., NMR, bioactivity). Further collaboration with platforms like PubChem is critical for populating missing datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
